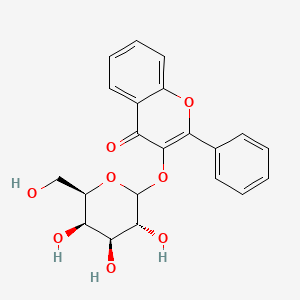

Flavonol 3-O-D-galactoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O8 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O8/c22-10-14-16(24)17(25)18(26)21(28-14)29-20-15(23)12-8-4-5-9-13(12)27-19(20)11-6-2-1-3-7-11/h1-9,14,16-18,21-22,24-26H,10H2/t14-,16+,17+,18-,21?/m1/s1 |

InChI Key |

XUDNWQSXPROHLK-LEIZQOOTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Flavonol 3 O D Galactosides

Phylogenetic Distribution Across Plant Taxa

The occurrence of Flavonol 3-O-D-galactosides varies among different plant families, reflecting the diverse biosynthetic pathways and evolutionary histories of these taxa.

Rosaceae: The rose family is a rich source of Flavonol 3-O-D-galactosides. For instance, quercetin (B1663063) 3-O-galactoside has been identified in various species within the Prunus genus nih.gov. Apples (Malus domestica), another prominent member of this family, contain significant amounts of quercetin-3-galactoside, particularly in the peel nih.govucdavis.edu. Studies have quantified the concentration of quercetin glycosides in different apple cultivars, with Fuji apples showing high levels of total flavonoids nih.gov. The concentration of quercetin-3-galactoside in apple peels can vary, with some studies reporting values as high as 484 mg/g of fresh weight in bagged 'Granny Smith' apples researchgate.net.

Ericaceae: The heath family, which includes blueberries, cranberries, and rhododendrons, is also known to contain Flavonol 3-O-D-galactosides. For example, extracts of Erica multiflora have been found to be rich in quercetin-3-O-glucoside and kaempferol-3-O-glucoside nih.gov. Myricetin-3-O-galactoside has been identified in the extracts of Erica arborea researchgate.net.

Ranunculaceae: Members of the buttercup family have been shown to produce these compounds. Flavonols, including kaempferol (B1673270) and quercetin derivatives, are the primary flavonol aglycones found in the flowers of several Ranunculus cultivars jst.go.jp. While specific 3-O-D-galactoside concentrations are not always detailed, the presence of their aglycones suggests their potential occurrence. Kaempferol 3-O-sophoroside-7-O-glucoside, a related complex glycoside, was reported for the first time in the flowers of a Ranunculus cultivar, highlighting the diversity of flavonol glycosides in this family ishs.orgactahort.org.

Solanaceae: The nightshade family, which includes tomato, potato, and tobacco, also synthesizes flavonols. In tomato (Solanum lycopersicum), the major flavonol is rutin (quercetin-3-O-rutinoside), which accumulates primarily in the peel nih.gov. While rutin is a rutinoside, not a galactoside, its prevalence points to the activity of flavonol glycosyltransferases in this family. Genetically modified tomatoes have been shown to produce kaempferol glycosides in the flesh, where they are normally absent nih.gov. The peel of tomatoes contains a small amount of flavonoids, including quercetin glycosides mdpi.com.

Table 1: Occurrence of Key Flavonol 3-O-D-Galactosides in Major Plant Families

| Plant Family | Compound | Specific Plant Example | Reference |

|---|---|---|---|

| Rosaceae | Quercetin 3-O-galactoside | Apple (Malus domestica) | nih.gov |

| Ericaceae | Myricetin (B1677590) 3-O-galactoside | Tree Heath (Erica arborea) | researchgate.net |

| Ranunculaceae | Kaempferol glycosides (aglycone) | Buttercup (Ranunculus spp.) | jst.go.jp |

| Solanaceae | Quercetin glycosides (general) | Tomato (Solanum lycopersicum) | mdpi.com |

Flavonol 3-O-D-galactosides are prevalent in a wide range of cultivated plants, contributing to their nutritional and medicinal properties.

Fruits: Apples are a significant dietary source of quercetin-3-galactoside, with concentrations varying by cultivar and harvest conditions phenol-explorer.eunih.gov. For instance, 'Jonagold' apples have been reported to contain between 1.00 and 2.90 mg/100 g fresh weight of quercetin 3-O-galactoside phenol-explorer.eu. Other fruits from the Rosaceae family, such as peaches and plums, also contain these compounds foodb.canih.gov.

Vegetables: While less commonly highlighted for their galactoside forms, many vegetables are rich in the aglycones kaempferol and quercetin. Onions, kale, lettuce, and tomatoes are known to contain flavonols nih.gov.

Medicinal Plants: St. John's Wort (Hypericum perforatum) is a well-known medicinal plant that contains a variety of flavonoid glycosides, including hyperoside (B192233) (quercetin-3-O-galactoside) mdpi.comnih.govjipb.net. Hyperoside is a major flavonoid glycoside in this plant, with concentrations of about 1.7 µmol/g fresh weight being reported nih.gov. Tea (Camellia sinensis) is another important plant where kaempferol glycosides, including those with galactose moieties, have been identified foodb.canih.gov. The levels of flavonols like quercetin and kaempferol in tea can be significant, with quercetin levels in Kenyan teas ranging from 1.25 to 1.83 mg/g in green tea scirp.org.

Table 2: Quantitative Data of Flavonol Glycosides in Selected Cultivated Species

| Species | Compound | Concentration | Plant Part | Reference |

|---|---|---|---|---|

| Apple (Malus domestica 'Jonagold') | Quercetin 3-O-galactoside | 2.00 mg/100 g FW | Whole fruit | phenol-explorer.eu |

| Apple (Malus domestica 'Golden Delicious') | Quercetin 3-O-galactoside | 4.20 mg/100 g FW | Whole fruit with skin | phenol-explorer.eu |

| St. John's Wort (Hypericum perforatum) | Hyperoside (Quercetin 3-O-galactoside) | ~1.7 µmol/g FW | Aerial parts | nih.gov |

| Kenyan Green Tea (Camellia sinensis) | Quercetin (aglycone) | 1.25-1.83 mg/g | Leaves | scirp.org |

Organ-Specific Accumulation Patterns

The concentration of Flavonol 3-O-D-galactosides is not uniform throughout the plant; instead, these compounds often accumulate in specific organs and tissues, where they perform specialized functions.

Leaves are often major sites of flavonoid synthesis and accumulation. In many plants, flavonols protect the photosynthetic apparatus from excess UV radiation. The leaves of wild leeks, for instance, contain significant amounts of quercetin and kaempferol nih.gov. In tea plants, the phenolic composition, including flavonols, differs between old and young leaves, with flavonol content increasing as the leaves mature researchgate.net. Kaempferol-3-rutinoside has been isolated from the leaf extract of Sideroxylon foetidissimum scielo.org.mx.

Flowers are another prominent site for the accumulation of flavonol glycosides, where they can function as copigments, modifying flower color to attract pollinators. The flowers of Ranunculus cultivars have been found to contain various kaempferol and quercetin glycosides jst.go.jpresearchgate.net. The pale-yellow color of some Ranunculus cultivars is attributed to a high accumulation of flavonols ishs.orgactahort.org. In rapeseed (Brassica napus), different flavonol derivatives, including those of quercetin and kaempferol, contribute to the coloration of petals nih.gov. Pollen can also accumulate high levels of flavonol 3-O-glycosides, which are essential for pollen germination in some species.

In many fruits, Flavonol 3-O-D-galactosides are concentrated in the skin. In apples, quercetin conjugates are found almost exclusively in the peel, which consequently exhibits higher antioxidant activity than the flesh nih.gov. The concentration of quercetin glycosides in apple peel is significantly influenced by factors such as sun exposure researchgate.net. Seeds are another site of accumulation. Green tea seeds, for example, contain kaempferol glycosides, including those with galactose nih.gov.

Environmental and Genetic Influences on Accumulation

The concentration of flavonol 3-O-D-galactosides in plants is not static; it is dynamically influenced by a combination of external environmental cues and the plant's inherent genetic makeup. mdpi.comnih.gov These factors can significantly alter the biosynthesis and accumulation of these compounds, leading to wide variations in their levels within the same species and even within different parts of a single plant. mdpi.comnih.gov

Impact of Growing Conditions (e.g., light, soil characteristics)

Abiotic factors, including the quality and quantity of light and the composition of the soil, play a pivotal role in modulating the production of flavonol 3-O-D-galactosides and other flavonoids. nih.govnih.govresearchgate.net Plants adapt to their environment by adjusting their secondary metabolism, which often involves either increasing or decreasing the synthesis of these compounds as a protective measure. nih.govresearchgate.net

Light: Light is one of the most critical environmental factors affecting flavonoid accumulation. nih.govresearchgate.net Both the intensity and wavelength of light can trigger the biosynthesis of flavonols. researchgate.net For instance, exposure to higher light intensity and UV radiation, particularly UV-B, is known to induce the production of flavonoids, which act as UV filters to protect the plant from damage. nih.govresearchgate.netmdpi.com Studies on buckwheat sprouts have shown that exposure to various light sources significantly increases flavonoid content compared to sprouts grown in the dark. nih.gov Blue light, in particular, was found to be highly effective in enhancing the accumulation of flavonoids, potentially by promoting not only the initial steps of the biosynthesis pathway but also the glycosylation of flavonoid aglycones. nih.gov In grapevines (Vitis vinifera), shading of grape bunches has been shown to affect the accumulation of flavonoid compounds, indicating that light exposure is crucial for their synthesis in fruits. mdpi.com

Soil Characteristics: The properties of the soil, including nutrient content and chemical composition, can also influence the flavonoid profile of a plant. nih.govresearchgate.net Soil nutrients are essential for plant growth and can impact the biosynthesis of secondary metabolites. researchgate.net Research on various medicinal plants has demonstrated a correlation between soil structure and the concentration of phenols and flavonoids. nih.gov For example, a study of 29 medicinal plants in Saudi Arabia found that variations in soil composition, such as levels of calcium, magnesium, and sodium, were associated with different concentrations of flavonoids among the plant accessions. nih.gov While direct studies on the effect of soil on flavonol 3-O-D-galactosides are limited, the general trend suggests that soil quality is a significant variable affecting the accumulation of the broader flavonoid class to which they belong. researchgate.netnih.gov

Table 1: Influence of Light Conditions on Flavonoid Content in Common Buckwheat Sprouts

| Light Condition | Orientin Content (mg/g DW) | Vitexin Content (mg/g DW) | Rutin Content (mg/g DW) |

|---|---|---|---|

| Dark | 1.8 | 1.1 | 10.5 |

| Fluorescent Light | 3.9 | 2.4 | 22.1 |

| Red Light | 3.1 | 1.9 | 17.5 |

| Blue Light | 5.2 | 3.1 | 28.7 |

Data derived from a study on the effects of light sources on flavonoids in common buckwheat sprouts. nih.gov

Genotype-Dependent Variation

The genetic makeup, or genotype, is a primary determinant of a plant's capacity to produce specific flavonoids. mdpi.comresearchgate.net Significant variation in the profile and concentration of flavonol glycosides is observed not only between different species but also among different cultivars or varieties of the same species. mdpi.comresearchgate.net

Research has consistently shown that the expression of genes involved in the flavonoid biosynthesis pathway is strongly influenced by genotype. mdpi.comresearchgate.net In grape seeds, for example, the control of procyanidin expression is most strongly influenced by genotype, followed by environmental factors. mdpi.comresearchgate.net Studies comparing different grape species and varieties have revealed significant differences in the content of various flavan-3-ols. mdpi.com

In soybeans (Glycine max), the pattern of flavonoid glycosylation is directly controlled by specific genes. Research has identified genes that encode for enzymes like flavonol 3-O-glucoside/galactoside (1 → 2) glucosyltransferase. nih.gov The presence of dominant or recessive alleles of these genes determines the final structure of the flavonol glycosides present in a particular soybean variety. nih.gov For example, the 'Nezumisaya' variety possesses a dominant allele that results in the attachment of a glucose at the 2"-position of the galactose bound to kaempferol, a feature absent in the 'Harosoy' variety which has the recessive allele. nih.gov

Furthermore, stress responses that trigger flavonol accumulation can be genotype-dependent. A study on grapevine leaves noted that while photocatalytic stress boosted the biosynthesis of some flavonols, this effect varied depending on the cultivar. nih.gov This highlights the interplay between genetic predisposition and environmental triggers in determining the final concentration of compounds like flavonol 3-O-D-galactosides in a plant.

Table 2: Genotype-Specific Flavonol Glycoside Patterns in Soybean Varieties

| Soybean Variety | Key Gene Allele for (1 → 2) Glucosyltransferase | Presence of FGs with 2"-glucose on 3-O-galactoside |

|---|---|---|

| Nezumisaya | Dominant | Present |

| Harosoy | Recessive | Absent |

FG = Flavonol Glycoside. Data based on genetic analysis of flavonoid glycosylation in soybeans. nih.gov

Biosynthesis and Regulation of Flavonol 3 O D Galactoside Production in Biological Systems

Core Phenylpropanoid Pathway Precursors

The foundation of the flavonol structure is laid by precursors from two major metabolic routes: the shikimic acid pathway and the acetate (B1210297) pathway. These pathways provide the essential carbon skeletons that will ultimately be assembled into the characteristic C6-C3-C6 framework of flavonoids.

The shikimic acid pathway is central to the biosynthesis of aromatic amino acids in plants and microorganisms. ndl.go.jp This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate, into chorismic acid through a series of enzymatic steps. biorxiv.org Chorismic acid stands as a critical branch point, leading to the formation of the aromatic amino acid L-phenylalanine. ndl.go.jpbiorxiv.org Phenylalanine is the primary precursor for the phenylpropanoid pathway. fiveable.me Through the sequential action of three key enzymes—phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—phenylalanine is converted into p-coumaroyl-CoA. oup.com This molecule provides the C6-C3 unit that will form the B-ring and the three-carbon bridge of the flavonol scaffold. wikipedia.org

The second essential precursor, malonyl-CoA, is derived from the acetate pathway. wikipedia.orgoup.com In the cytosol, acetyl-CoA is carboxylated by acetyl-CoA carboxylase (ACC) to produce malonyl-CoA. oup.com This molecule serves as the donor of two-carbon units for the elongation of the polyketide chain. oup.com Three molecules of malonyl-CoA are required for the synthesis of one flavonoid molecule, contributing the six carbons that form the A-ring of the flavonol structure. oup.comoup.com The coordinated supply of both p-coumaroyl-CoA and malonyl-CoA is therefore essential for the initiation of flavonoid biosynthesis. savemyexams.com

Flavonol Biosynthetic Branch

Once the precursors are available, they enter the flavonoid-specific biosynthetic pathway. This branch of metabolism involves a series of enzymatic reactions that construct and modify the flavonoid skeleton to produce the flavonol aglycone, which is then glycosylated to yield the final product.

The formation of the flavonol aglycone is a multi-step process catalyzed by a series of enzymes that are often spatially and functionally coordinated, potentially as part of a larger enzymatic complex.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . oup.com This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). researchgate.net CHS is a key regulatory point and is often induced by various developmental and environmental cues. oup.com

The resulting chalcone is an open-chain flavonoid that is then cyclized by Chalcone Isomerase (CHI) . nih.gov CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the tricyclic flavanone (B1672756), (2S)-naringenin. nih.gov This reaction establishes the heterocyclic C-ring that is characteristic of most flavonoids. nih.gov

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Chalcone Synthase | CHS | p-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Catalyzes the first committed step in flavonoid biosynthesis. oup.com |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Catalyzes the cyclization of the chalcone to a flavanone. nih.gov |

The flavanone naringenin is a central intermediate that can be directed into various flavonoid sub-classes. For the synthesis of flavonols, naringenin is first acted upon by Flavanone 3-Hydroxylase (F3H) . F3H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of flavanones at the 3-position of the C-ring. nih.gov In the case of naringenin, F3H converts it to dihydrokaempferol (B1209521) (DHK). nih.gov This hydroxylation is a critical step that channels the metabolic flow towards the production of dihydroflavonols, the direct precursors of flavonols and anthocyanins.

The subsequent conversion of dihydroflavonols to flavonol aglycones is carried out by flavonol synthase (FLS). fiveable.me This enzyme introduces a double bond between C2 and C3 of the C-ring, yielding the final flavonol structure. For example, FLS converts dihydrokaempferol into kaempferol (B1673270) and dihydroquercetin into quercetin (B1663063).

The final step in the formation of Flavonol 3-O-D-galactoside is the attachment of a galactose sugar to the 3-hydroxyl group of the flavonol aglycone. This reaction is catalyzed by a specific glycosyltransferase, UDP-galactose:flavonol 3-O-galactosyltransferase (F3GaT) . nih.gov This enzyme utilizes UDP-galactose as the sugar donor and transfers the galactose moiety to the flavonol. oup.com Studies on F3GaT from various plants, such as Vigna mungo, have shown that these enzymes can act on different flavonol substrates. nih.gov For instance, they can catalyze the conversion of kaempferol to kaempferol 3-O-galactoside (trifolin) and quercetin to quercetin 3-O-galactoside (hyperoside).

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) | Hydroxylates the flavanone at the 3-position. nih.gov |

| Flavonol Synthase | FLS | Dihydrokaempferol, Dihydroquercetin | Kaempferol, Quercetin | Forms the flavonol aglycone. fiveable.me |

| UDP-galactose:flavonol 3-O-galactosyltransferase | F3GaT | Flavonol (e.g., Kaempferol, Quercetin) + UDP-galactose | This compound + UDP | Attaches the galactose moiety to the flavonol. nih.gov |

Key Enzymatic Steps in Flavonol Aglycone Synthesis

Glycosylation Mechanism: Formation of 3-O-D-Galactoside Linkage

Once the flavonol aglycone is synthesized, the final step in the formation of this compound is the attachment of a galactose sugar moiety. This glycosylation is catalyzed by a specific class of enzymes.

UDP-glycosyltransferases (UGTs) are a large and diverse family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide-activated sugar donor, such as UDP-glucose or UDP-galactose, to a wide range of acceptor molecules, including flavonoids. oup.comnih.gov This glycosylation step is crucial for the stability, solubility, and biological activity of flavonoids. nih.gov Plant UGTs are classified into numerous families based on their amino acid sequence similarity. plos.org They possess a conserved C-terminal domain, often referred to as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. plos.org The N-terminal domain is more variable and is primarily responsible for recognizing the acceptor molecule. researchgate.net

The specific enzyme responsible for the transfer of galactose to the 3-hydroxyl group of a flavonol is a flavonol 3-O-galactosyltransferase (F3GaT). nih.govndl.go.jp These enzymes are part of the broader UGT family and exhibit a high degree of specificity for both the flavonol acceptor and the UDP-galactose donor. An example of a well-characterized F3GaT is the enzyme from Petunia hybrida pollen, which plays a role in pollen germination. nih.gov Another example is the flavonol 3-O-galactosyltransferase identified in grapevines (Vitis vinifera), which contributes to the diversity of flavonol glycosides in the fruit. nih.govoup.com

F3GaTs display remarkable substrate specificity and regioselectivity. They preferentially catalyze the glycosylation of the 3-hydroxyl group of flavonols. nih.govfrontiersin.org For example, the F3GaT from Petunia hybrida was found to be highly specific for flavonol aglycones like kaempferol and quercetin and did not glycosylate other types of flavonoids. nih.gov Similarly, studies on UGTs from various plants have shown that while some UGTs can be promiscuous, others, like F3GaTs, are highly selective for their substrates. frontiersin.orgnih.gov This regioselectivity ensures the formation of the correct flavonol 3-O-galactoside isomer. In some cases, a single UGT can glycosylate multiple positions on the flavonoid backbone, but typically with a strong preference for one position. core.ac.uk For instance, a UGT from Freesia hybrida could glycosylate delphinidin (B77816) at the 3-, 4'-, and 7-positions, but with varying efficiencies. core.ac.uk

The donor sugar specificity of F3GaTs is typically restricted to UDP-D-galactose. nih.govscience.gov While many UGTs utilize UDP-glucose as their primary sugar donor, F3GaTs have evolved to specifically recognize and transfer galactose. frontiersin.org The F3GaT from Petunia hybrida exclusively used UDP-galactose and could not utilize other UDP-sugars. nih.gov In contrast, some flavonoid glycosyltransferases have been found to be bifunctional, capable of using both UDP-glucose and UDP-galactose as sugar donors, although often with a preference for one over the other. nih.govoup.comcore.ac.uk For example, a UGT from Vitis vinifera (VvGT6) was shown to be a bifunctional UDP-glucose/UDP-galactose:flavonol-3-O-glucosyltransferase/galactosyltransferase. nih.govoup.com The specificity for the sugar donor is determined by specific amino acid residues within the active site of the enzyme. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Flavonoid 3'-Hydroxylase | F3'H | Adds a hydroxyl group to the 3' position of the B-ring. frontiersin.org | Naringenin, Dihydrokaempferol (DHK) | Eriodictyol, Dihydroquercetin (DHQ) |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Adds hydroxyl groups to the 3' and 5' positions of the B-ring. nih.gov | Dihydrokaempferol (DHK) | Dihydromyricetin (DHM) |

| Flavonol Synthase | FLS | Introduces a double bond in the C-ring to form a flavonol. frontiersin.org | Dihydroflavonols (DHK, DHQ, DHM) | Flavonols (Kaempferol, Quercetin, Myricetin) |

| Flavonol 3-O-Galactosyltransferase | F3GaT | Transfers a galactose moiety to the 3-hydroxyl group of a flavonol. nih.gov | Flavonol aglycone, UDP-D-galactose | This compound |

Characterization of Flavonol 3-O-Galactosyltransferases (F3GaT / DkFGT)

Transcriptional and Post-Translational Regulation of Biosynthesis

The production of this compound in biological systems is a finely tuned process, governed by a complex network of regulatory mechanisms at both the transcriptional and post-translational levels. This intricate control allows plants to modulate the synthesis of this compound in response to developmental cues and environmental challenges, ensuring its availability when needed for various physiological functions.

Regulatory Transcription Factors (e.g., MYB, bHLH, WRKY, HSF)

The biosynthesis of flavonols, the precursors to this compound, is predominantly controlled at the transcriptional level by several families of transcription factors (TFs). These proteins bind to specific sequences in the promoter regions of structural genes, activating or repressing their expression and thereby controlling the metabolic flux through the pathway.

MYB Transcription Factors: The R2R3-MYB family of transcription factors is a major regulator of flavonoid biosynthesis. mdpi.com Specifically, members of subgroup 7 (SG7) of the R2R3-MYB family have been identified as flavonol-specific regulators in numerous plant species. nih.gov In Arabidopsis thaliana, the TFs AtMYB11, AtMYB12, and AtMYB111 independently activate the expression of key early biosynthetic genes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS). nih.gov Similarly, VvMYBF1 in grapevine and EsMYBF1 in Epimedium sagittatum specifically regulate the expression of FLS genes. oup.comfrontiersin.org Unlike the regulation of other flavonoid branches like anthocyanins, these flavonol-specific MYB regulators often function without a basic helix-loop-helix (bHLH) cofactor. oup.comfrontiersin.org

WRKY Transcription Factors: The WRKY family of TFs contributes to the regulation of flavonoid biosynthesis in various ways, acting as both activators and repressors. frontiersin.org For example, VvWRKY70 in grape has been identified as a transcriptional repressor of flavonol biosynthesis by inhibiting the activity of VvFLS4 and VvCHS2/3. nih.gov Conversely, other WRKY TFs can activate early genes in the flavonoid pathway, positively contributing to flavonol accumulation. nih.govfrontiersin.org

Heat Shock Factors (HSF): Emerging research points to the involvement of stress-responsive TFs like HSFs in regulating flavonol production. In banana (Musa acuminata), the heat- and drought-responsive MaHSF11 has been shown to be a strong positive regulator of the pathway, enhancing flavonol biosynthesis by upregulating key genes such as MaFLS1. biorxiv.org This highlights a direct link between stress-response signaling and the activation of flavonol synthesis.

Table 1: Key Transcription Factors Regulating Flavonol Biosynthesis

| Transcription Factor Family | Representative Gene(s) | Plant Species | Role in Flavonol Biosynthesis | Reference(s) |

|---|---|---|---|---|

| R2R3-MYB (SG7) | AtMYB11, AtMYB12, AtMYB111 | Arabidopsis thaliana | Activator; upregulates CHS, CHI, F3H, FLS | nih.gov |

| VvMYBF1 | Grapevine (Vitis vinifera) | Activator; upregulates VvFLS1 | oup.com | |

| EsMYBF1 | Epimedium sagittatum | Activator; upregulates EsF3H, EsFLS | frontiersin.org | |

| WRKY | VvWRKY70 | Grapevine (Vitis vinifera) | Repressor; inhibits VvFLS4, VvCHS2/3 | nih.gov |

| HSF | MaHSF11 | Banana (Musa acuminata) | Activator; upregulates MaFLS1 | biorxiv.org |

Gene Expression Modulation in Response to Environmental Stimuli

Plants dynamically adjust the production of flavonols and their glycosides in response to a wide array of environmental signals. These stimuli trigger signaling cascades that lead to the modulation of gene expression for the biosynthetic pathway enzymes.

Light and UV Radiation: High light and ultraviolet (UV-B) radiation are potent inducers of flavonol biosynthesis. wiley.comnih.gov This response is considered a key adaptation that occurred when plants first colonized land, with flavonols acting as a protective screen against UV damage. nih.gov Exposure to UV-B has been shown to increase the expression of genes encoding CHS, F3H, and FLS in various plants. nih.gov In Dendrobium officinale, high light conditions lead to the upregulation of several biosynthetic genes, including CHS, CHI, F3H, and FLS, resulting in increased anthocyanin and likely flavonol levels. wiley.com

Abiotic Stresses: Environmental stresses such as drought, high salinity, and extreme temperatures significantly impact flavonol accumulation. nih.govmdpi.com Drought conditions have been observed to induce the accumulation of flavonols in species like Arabidopsis and tomato. nih.gov Similarly, heat stress and high salinity can trigger an increase in flavonol production, which is often linked to the antioxidant capacity of these compounds to mitigate cellular damage from reactive oxygen species (ROS). nih.govmdpi.com Cold treatment has also been found to induce the expression of FLS and specific flavonol glucosyltransferases (UGTs), indicating a targeted response to low temperatures. plos.org

Hormonal Regulation: Plant hormones are crucial signaling molecules that integrate environmental cues with developmental programs. Auxin and ethylene (B1197577), for instance, can increase flavonol synthesis by elevating the transcript levels of multiple biosynthetic enzymes. nih.gov In Arabidopsis roots, this response is dependent on the transcription factor MYB12. nih.gov Auxin induces CHS, CHI, F3H, and FLS, leading to the accumulation of both kaempferol and quercetin, while ethylene primarily induces CHS, CHI, and FLS, resulting in an increase of kaempferol only. nih.gov

Table 2: Environmental and Hormonal Regulation of Flavonol Biosynthetic Genes

| Stimulus | Plant Species/System | Effect on Gene Expression | Resulting Flavonol Change | Reference(s) |

|---|---|---|---|---|

| UV-B Radiation | Various | Upregulation of CHS, F3H, FLS | Increased flavonol levels | nih.gov |

| High Light | Dendrobium officinale | Upregulation of CHS, CHI, F3H, FLS | Increased flavonoid levels | wiley.com |

| Drought | Arabidopsis, Tomato | Induction of biosynthetic pathway | Accumulation of quercetin and kaempferol | nih.gov |

| Heat Stress | Various | Induction of biosynthetic pathway | Increased flavonol levels | nih.govmdpi.com |

| Cold | Arabidopsis thaliana | Upregulation of FLS, UGT73B2 | Increased flavonol glycosides | plos.org |

| Auxin | Arabidopsis thaliana roots | Upregulation of CHS, CHI, F3H, FLS | Increased kaempferol and quercetin | nih.gov |

Enzyme Activity Modulation (e.g., feedback inhibition)

Beyond transcriptional control, the biosynthesis of this compound is regulated at the post-translational level through the modulation of enzyme activity. This includes competition for substrates and feedback inhibition, which provide rapid control over the metabolic pathway.

Metabolic Channeling and Substrate Competition: A critical regulatory point in the flavonoid pathway is the branch between flavonol and anthocyanin synthesis. The enzyme Flavonol Synthase (FLS) competes with Dihydroflavonol 4-Reductase (DFR) for the same substrates—dihydroflavonols (like dihydrokaempferol and dihydroquercetin). nih.govoup.com High FLS activity directs the metabolic flux towards the synthesis of flavonols, while high DFR activity channels it towards anthocyanins and proanthocyanidins. nih.gov The relative expression and activity of these two enzymes are key in determining the final flavonoid profile in a given tissue. For example, ectopic expression of the flavonol-specific regulator EsMYBF1 in tobacco resulted in increased flavonol content but decreased anthocyanin levels, which was attributed to the upregulation of FLS and downregulation of DFR and ANS (Anthocyanidin Synthase). frontiersin.org

Feedback Inhibition: The accumulation of downstream products can inhibit the activity of enzymes earlier in the pathway, a classic regulatory mechanism known as feedback inhibition. biotechrep.ir Studies have suggested that the over-accumulation of flavonoids can lead to such inhibition. biotechrep.ir For instance, research has shown that a disruption in the final glycosylation steps of the flavonol pathway can cause feedback inhibition of both the general phenylpropanoid pathway and the flavonol-specific branch. biotechrep.ir Naringenin, a key intermediate, was found to restore the repression of Phenylalanine Ammonia-Lyase (PAL), the first committed enzyme of the general phenylpropanoid pathway, indicating a complex feedback loop where intermediates and end-products regulate the initial entry point of carbon into the pathway. biotechrep.ir Furthermore, interactions between pathway enzymes themselves can be modulated by products. The presence of naringenin has been shown to increase the binding affinity between Chalcone Synthase (CHS) and Chalcone Isomerase-Like (CHIL) protein, suggesting a mechanism to enhance pathway efficiency that can be influenced by downstream intermediates. mdpi.com

Ecological and Physiological Functions in Plants

Role in Plant Stress Responses

Plants, being stationary organisms, have developed intricate mechanisms to withstand various environmental challenges. The synthesis and accumulation of flavonoids are key components of these defense strategies. nih.govnih.gov Flavonol 3-O-D-galactoside, in particular, is involved in mitigating the damaging effects of several stressors.

Abiotic Stress Tolerance

Abiotic stresses encompass a range of non-biological factors that can negatively impact plant growth and productivity, such as high light intensity, UV radiation, drought, salinity, and extreme temperatures. nih.govmdpi.com The accumulation of flavonols is a common plant response to these adverse conditions, enhancing their resilience. nih.govmdpi.comnih.gov

One of the primary consequences of abiotic stress is the overproduction of reactive oxygen species (ROS) within plant cells. nih.govmdpi.com ROS, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause significant damage to cellular components like DNA, proteins, and lipids, leading to oxidative stress. nih.govmdpi.com

This compound, also known as hyperoside (B192233), exhibits potent antioxidant properties that are crucial for detoxifying these harmful ROS. caymanchem.com Flavonoids can scavenge ROS directly, chelate metal ions to prevent the formation of free radicals, and activate the plant's own antioxidant enzyme systems. mdpi.comnih.gov The structure of quercetin (B1663063), the aglycone of this compound, with its multiple hydroxyl groups, is particularly effective at neutralizing free radicals. nih.govmdpi.com While glycosylated forms of flavonols, like this compound, may be less potent antioxidants than their aglycone counterparts, they still play a significant role. mdpi.com For example, an accumulation of quercetin 3-O-glucosides in response to water stress has been observed to act as an H₂O₂ scavenger. mdpi.com

The overexpression of genes involved in flavonoid biosynthesis has been shown to increase the accumulation of flavonoids, which in turn enhances the activities of antioxidant enzymes like peroxidase (POD) and superoxide (B77818) dismutase (SOD), leading to improved stress tolerance. nih.govresearchgate.net

Table 1: Antioxidant Mechanisms of Flavonols

| Mechanism | Description |

| Direct ROS Scavenging | Flavonols directly interact with and neutralize reactive oxygen species. mdpi.com |

| Metal Ion Chelation | By binding to metal ions like iron and copper, flavonols prevent the formation of highly reactive hydroxyl radicals. mdpi.com |

| Enzyme Modulation | Flavonols can inhibit enzymes that generate ROS and activate antioxidant enzymes that scavenge them. mdpi.com |

Plants are constantly exposed to solar radiation, including harmful ultraviolet (UV) rays, particularly UV-B radiation (280–315 nm). nih.govkahaku.go.jp Flavonols, including this compound, are key players in protecting plants from UV-induced damage. nih.govoup.com They accumulate in the epidermal layers of leaves, where they act as a natural sunscreen, absorbing UV radiation and preventing it from reaching sensitive tissues and cellular components like chloroplasts and nuclei. kahaku.go.jpoup.com

The synthesis and accumulation of flavonols are often induced by UV-B exposure. nih.govoup.com Studies on birch (Betula pendula) have shown that the exclusion of solar UV-B radiation leads to lower concentrations of quercetin-3-galactoside. oup.com Similarly, quercetin glycosides have been identified as important UV-protective substances in the translucent bracts of Davidia involucrata, shielding the inflorescence from damaging radiation. kahaku.go.jp The protective role of these compounds is not only due to their UV-absorbing properties but also their ability to scavenge the ROS generated by UV stress. nih.govnih.gov

Drought and high salinity are major abiotic stresses that limit plant growth and agricultural productivity worldwide. nih.govnotulaebotanicae.ro Flavonols play a significant role in helping plants adapt to these challenging conditions. nih.govnih.gov The accumulation of flavonols is a well-documented response to both drought and salinity stress. nih.govnotulaebotanicae.rofrontiersin.org

Under drought conditions, the increased production of flavonols helps to mitigate oxidative damage caused by ROS. nih.govmdpi.com In rice, for instance, the over-accumulation of flavonoids has been shown to improve tolerance to drought stress by reducing ROS levels. mdpi.com

Similarly, in response to salinity stress, plants often increase their synthesis of flavonoids. mdpi.comfrontiersin.org Studies have shown that increased levels of quercetin glycosides are associated with enhanced salt tolerance in various plant species. mdpi.com For example, in Nigella sativa, the highest levels of quercetin were observed under salt stress conditions. notulaebotanicae.ro The accumulation of these compounds helps to maintain cellular homeostasis and protect against the oxidative stress induced by high salt concentrations. nih.govfrontiersin.org

Table 2: Role of Flavonols in Drought and Salinity Stress

| Stress | Plant Response | Reference |

| Drought | Increased accumulation of flavonols to scavenge ROS. | nih.govmdpi.com |

| Salinity | Enhanced synthesis of quercetin glycosides to improve tolerance. | mdpi.comnotulaebotanicae.rofrontiersin.org |

Extreme temperatures, both high and low, can cause significant stress to plants, leading to the production of ROS and cellular damage. mdpi.com Flavonoids, including this compound, contribute to mitigating the effects of temperature stress. researchgate.net The accumulation of these antioxidant compounds can enhance a plant's tolerance to high temperatures by improving its capacity to scavenge ROS. researchgate.net Research has shown that an increase in flavonoid content is linked to improved tolerance to combined salt and heat stress in rice. frontiersin.org While specific studies focusing solely on the role of this compound in temperature stress are less common, the general function of flavonols as antioxidants suggests their involvement in protecting plants from temperature-induced oxidative damage. researchgate.netfrontiersin.org

Biotic Stress Defense Mechanisms

In addition to abiotic stressors, plants are also under constant threat from biotic factors, including pathogens like fungi and bacteria. nih.govresearchgate.netfrontiersin.org Flavonoids are integral to the plant's defense system against these organisms. nih.govresearchgate.net

The antipathogenic properties of flavonoids can be attributed in part to their antioxidant capabilities, as they can quench the ROS produced by both the plant and the pathogen during an infection. nih.govmdpi.com Flavonoid compounds can be transported to the site of infection and are involved in the plant's defense responses. nih.gov For example, certain flavonoid compounds, such as quercetin-3-O-apiosyl(1→2)galactoside, have been found to deter herbivores from feeding and laying eggs. frontiersin.org While direct evidence for the role of this compound against specific pathogens is an area of ongoing research, the broader family of flavonols is clearly established as a key component of plant defense against biotic threats. nih.govresearchgate.net

Signaling Roles in Plant Development and Interactions

This compound, a specific type of flavonol glycoside, participates in complex signaling networks that are fundamental to plant development and their interactions with other organisms. These molecules act as chemical messengers, influencing symbiotic relationships, modulating hormone transport, and ensuring reproductive success.

Involvement in Plant-Microbe Symbiosis (e.g., rhizobia, mycorrhizae)

Flavonoids are crucial signaling molecules that mediate the establishment of symbiotic relationships between plants and soil microbes, such as rhizobia and mycorrhizal fungi. mdpi.com Flavonol 3-O-D-galactosides, particularly quercetin-3-O-galactoside, have been identified as key players in these interactions.

In the legume-rhizobium symbiosis, which leads to nitrogen fixation, flavonoids released by plant roots act as chemo-attractants and inducers of bacterial nodulation (nod) genes. nih.govresearchgate.net Research on alfalfa (Medicago sativa) has shown that its seeds naturally secrete quercetin-3-O-galactoside, which enhances the growth rate of the nitrogen-fixing bacterium Sinorhizobium meliloti. nih.govnih.govnih.gov This stimulation of bacterial growth is a critical early step in the successful colonization of the plant root. nih.gov Metabolomic studies have also detected quercetin-3-O-galactoside in the hyphae of arbuscular mycorrhizal fungi connected to Medicago truncatula, reinforcing its role in promoting S. meliloti growth. oup.com It is hypothesized that these flavonol glycosides may be important in regulating the expression of nod genes in rhizobia. oup.com

This compound also plays a role in the formation of arbuscular mycorrhiza (AM), a symbiotic association between fungi and the majority of land plants. Quercetin-3-O-galactoside exuded from alfalfa seeds has been demonstrated to stimulate the germination of spores from the AM fungi Glomus etunicatum and Glomus macrocarpum. nih.gov In vitro assays have further confirmed that quercetin, the aglycone of this compound, promotes the growth and branching of hyphae, the fungal filaments that explore the soil for nutrients. nih.gov This suggests that specific flavonoids like quercetin-3-O-galactoside are recognized by AM fungi and facilitate the initial stages of colonization. nih.gov

| Compound | Symbiotic Partner | Observed Effect | Host Plant Example |

|---|---|---|---|

| Quercetin-3-O-galactoside | Sinorhizobium meliloti (Rhizobia) | Enhances growth rate. nih.govnih.govnih.gov | Alfalfa (Medicago sativa) |

| Quercetin-3-O-galactoside | Glomus species (Mycorrhizae) | Stimulates spore germination. nih.gov | Alfalfa (Medicago sativa) |

Modulation of Phytohormone Transport (e.g., auxin)

Flavonoids, as a class of secondary metabolites, are recognized as significant endogenous regulators of phytohormone transport, particularly that of auxin. nih.govoup.com Polar auxin transport (PAT) is essential for numerous developmental processes in plants, including root and shoot architecture, and the formation of local auxin gradients is critical for these processes. nih.govnih.gov

Influence on Plant Reproductive Biology (e.g., pollen fertility)

Flavonols are indispensable for male fertility in a wide range of plant species, including petunia, maize, tomato, and tobacco. biorxiv.org They play a vital role in pollen development, germination, and pollen tube growth. oup.com Mutants that are deficient in flavonoid biosynthesis often exhibit male sterility, a condition that can frequently be reversed by the external application of flavonol aglycones. biorxiv.orgnih.gov

Flavonol 3-O-galactosides are key compounds in this process. In petunia (Petunia hybrida), pollen accumulates high levels of specific flavonol glycosides, and their absence renders the pollen unable to germinate. nih.gov The biosynthesis of these essential compounds involves the enzyme flavonol 3-O-galactosyltransferase (F3GalT), which synthesizes flavonol-3-O-galactoside. researchgate.net This molecule can then be further modified to create the pollen-specific diglycosides that are crucial for fertility. researchgate.netnih.gov

Similarly, research in tomato (Solanum lycopersicum) has identified kaempferol (B1673270) 3-O-galactoside (a flavonol 3-O-galactoside) as a product of enzymatic activity that is specifically abundant in pollen. biorxiv.org These findings underscore that the glycosylation of flavonols, including the formation of 3-O-galactosides, is a critical and conserved step for ensuring the viability and function of pollen in plant reproduction.

Contribution to Plant Pigmentation and Visual Cues

While anthocyanins are the primary pigments responsible for most red, purple, and blue colors in flowers and fruits, flavonols also make a significant contribution to plant coloration and visual signaling. mdpi.comwiley.com Flavonols, including this compound, are typically colorless to pale-yellow compounds. mdpi.com

In addition to their role as co-pigments, flavonols serve as visual cues for pollinators. nih.gov Many insects, particularly bees, can see in the ultraviolet (UV) spectrum. Because flavonols absorb UV light, they create patterns on flowers that are invisible to the human eye but act as nectar guides for these pollinators. nih.gov This UV patterning helps direct insects to the reproductive parts of the flower, facilitating successful pollination. frontiersin.org Flavonols are widely distributed in the flowers and fruits of many plant species, where they perform these dual functions of color modification and pollinator attraction. nih.govnih.gov For example, various quercetin glycosides have been identified as pigment contributors in the petals of golden Camellia species. oup.com

Methodologies for Academic Research on Flavonol 3 O D Galactoside

Extraction and Isolation Techniques for Research Purposes

The initial and critical step in the study of flavonol 3-O-D-galactoside from natural sources is its effective extraction and subsequent isolation from a multitude of other plant constituents. The selection of an appropriate method is contingent on factors like the chemical nature of the flavonoid, the plant matrix, and the intended subsequent analysis.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a fundamental technique for obtaining this compound from plant materials. The choice of solvent is paramount and is dictated by the polarity of the target compound. nih.gov

Commonly employed solvents for the extraction of polar flavonoid glycosides like this compound include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. researchgate.netnih.gov For instance, a mixture of ethanol and water (ranging from 30–90%) or methanol and water (60–90%) is often used. e3s-conferences.org The process typically involves maceration, where the plant material is soaked in the solvent at room temperature for a period ranging from a few hours to several days, or percolation, where the solvent is passed through the plant material. e3s-conferences.org Soxhlet extraction, a more efficient method, utilizes continuous solvent reflux and siphoning to extract the compound. e3s-conferences.org For example, flavonoids have been successfully extracted from Vernonia cinerea leaves using 60% ethanol in a Soxhlet apparatus for just two hours. e3s-conferences.org

Following initial extraction, a series of purification steps are often necessary. These can include liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. Dried leaves of Pemphis acidula, for example, were first extracted with methanol, and this crude extract was then partitioned into hexane-soluble, ethyl acetate-soluble, butanol-soluble, and water-soluble fractions to begin the isolation of flavonol glycosides. tandfonline.com

The table below summarizes various solvent systems used in the extraction of flavonoid glycosides, including this compound, from different plant sources.

| Plant Source | Extraction Solvent(s) | Extraction Method | Reference |

| Chenopodium album (aerial parts) | Petroleum ether, ethyl acetate (B1210297), acetone, methanol, 50% methanol | Sequential Soxhlet extraction followed by cold maceration | nih.gov |

| Pemphis acidula (dried leaves) | Methanol | Solvent partition method | tandfonline.com |

| Peucedanum tauricum (aerial parts) | Methanol | Hot extraction on a water bath | akjournals.com |

| Vernonia cinerea (leaves) | 60% Ethanol | Soxhlet extraction | e3s-conferences.org |

Modern Extraction Methods (e.g., Microwave-Assisted Extraction)

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, modern techniques like Microwave-Assisted Extraction (MAE) have been developed. frontiersin.org MAE employs microwave energy to heat the solvent and sample, which can accelerate the extraction process by causing cell rupture and enhancing the release of bioactive compounds. researchgate.net This method is noted for being more efficient, requiring less solvent, and reducing extraction time compared to traditional approaches. nih.gov

Key parameters that influence the efficiency of MAE include the choice of solvent, microwave power, irradiation time, temperature, and the solid-to-liquid ratio. researchgate.netnih.gov For instance, in the extraction of flavonol glycosides from Ginkgo foliage, the optimal conditions were found to be a 15-minute extraction time at a microwave power of 120 W. nih.govnih.gov Prolonged exposure to microwaves can lead to the degradation of the target compounds. nih.gov The selection of solvent is also critical, with its dielectric properties influencing its ability to absorb microwave energy and heat rapidly. researchgate.net Ionic liquids have also been explored as an alternative solvent system in MAE for the extraction of flavonoid glycosides. doaj.org

The table below presents examples of MAE conditions for flavonoid extraction.

| Plant Material | Key MAE Parameters | Outcome | Reference |

| Ginkgo foliage | 1.5 M [HO3S(CH2)4mim]HSO4, 120 W power, 15 min time, 1:30 g/mL solid-liquid ratio | Highest yield of total flavonol glycosides | nih.gov |

| Alpinia oxyphylla leaves | 50% ethanol, 1:20 solid-liquid ratio, 70°C, 3 cycles | 28.24% extraction yield of total flavonoids | mdpi.com |

| Syzygium nervosum fruit | Not specified | Successful extraction of an anticancer flavonoid | mdpi.com |

Chromatographic Separation Techniques (e.g., Column Chromatography, Solid-Phase Extraction)

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex crude extract.

Column Chromatography (CC) is a widely used technique for the preparative separation of flavonoids. mdpi.com Sephadex LH-20 is a common stationary phase for the size-exclusion chromatography of flavonoids, often used as a final purification step. unimi.itnih.gov For example, galloyl flavonol glycosides from Pemphis acidula were isolated using Sephadex LH-20 column chromatography. tandfonline.com

Solid-Phase Extraction (SPE) is a versatile technique used for sample clean-up, fractionation, and concentration of flavonoids prior to further analysis. akjournals.comresearchgate.net SPE cartridges, such as C18 or Oasis HLB, can effectively remove interfering substances like sugars and organic acids. nih.govresearchgate.netnih.gov In the analysis of flavonoids from Peucedanum tauricum, SPE was used to isolate the flavonoid fraction from methanolic extracts before TLC and HPLC analysis. akjournals.com Similarly, a method for isolating flavonoid glycosides from Sphaerophysa salsula involved an initial clean-up step using an XAmide SPE cartridge to remove non-flavonoid compounds. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. nih.gov This method has been successfully applied to the preparative isolation of flavonoids, including kaempferol (B1673270) 3-O-galactoside from black currant leaves. nih.gov

The table below details chromatographic methods used for the separation of this compound and related compounds.

| Technique | Stationary Phase / Sorbent | Mobile Phase / Eluent | Application | Reference |

| Column Chromatography | Sephadex LH-20 | Methanol-water (8:2) | Isolation of kaempferol-3-O-α-l-rhamnopyranoside from Curcuma longa | unimi.it |

| Column Chromatography | Sephadex LH-20 | Methanol | Isolation of galloyl flavonoids from Pemphis acidula | tandfonline.com |

| Solid-Phase Extraction | XAmide cartridge | Not specified | Removal of non-flavonoids from Sphaerophysa salsula extract | nih.gov |

| Solid-Phase Extraction | C18 cartridge | 30% and 60% Methanol | Isolation of flavonoid fraction from Peucedanum tauricum | akjournals.com |

| High-Speed Counter-Current Chromatography | n-hexane/EtOAc/MeOH/H2O (1:10:1:10, v/v) | Lower phase of the solvent system | Isolation of kaempferol 3-O-galactoside from black currant leaves | nih.gov |

Advanced Analytical and Spectroscopic Characterization

The unambiguous identification and structural elucidation of this compound rely on sophisticated analytical and spectroscopic techniques, primarily the coupling of liquid chromatography with mass spectrometry.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, LC-MSn)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or multi-stage mass spectrometry (LC-MSn) is the cornerstone for the analysis of flavonoid glycosides. bohrium.comrsc.org This powerful technique allows for the separation of complex mixtures followed by the generation of mass spectral data that provides information on the molecular weight and structure of the compounds.

LC-MS/MS analysis of this compound typically involves the fragmentation of the precursor ion (the intact molecule). The resulting product ions provide characteristic fragmentation patterns. A key fragmentation is the cleavage of the glycosidic bond, leading to the loss of the galactose moiety (162 Da) and the formation of the aglycone ion (e.g., quercetin (B1663063) at m/z 301 or kaempferol at m/z 285). mdpi.commdpi.com The presence and relative abundance of specific fragment ions can help to determine the nature of the sugar and its attachment point to the flavonol backbone. mdpi.com For instance, the fragmentation of flavonol 3-O-glycosides in negative ion mode often results in a prominent radical aglycone ion (Y₀⁻•) due to a homolytic cleavage of the glycosidic bond. mdpi.com

LC-MSn, which involves multiple stages of fragmentation (MS³ or higher), provides even more detailed structural information. mdpi.com This is particularly useful for distinguishing between isomers and for characterizing complex glycosylation patterns. bohrium.com For example, MS³ experiments on the aglycone fragment ion can confirm the identity of the flavonol core. nih.gov

The table below shows examples of LC-MS/MS identification of this compound and related compounds.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Plant Source / Matrix | Reference |

| Quercetin-3-O-galactoside | 463 | 300.2, 271.2, 255.2, 151.1 | Eggplant skins | scirp.org |

| Myricetin-3-galactoside | 479 | 316.1, 270.8, 179.4, 151.1 | Eggplant skins | scirp.org |

| Quercetin-3-O-galactoside | 464.379 | Not specified | General | massbank.eu |

| Kaempferol 3-O-β-D-galactopyranoside | Not specified | Not specified | Coccinia grandis | nih.gov |

The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the neutral molecules eluting from the column into gas-phase ions. For the analysis of polar and thermally labile compounds like this compound, soft ionization techniques are employed.

Electrospray Ionization (ESI) is the most commonly used ionization technique for flavonoid glycoside analysis. bohrium.commdpi.com It is particularly well-suited for polar, high-molecular-weight compounds and typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.com Analysis is often performed in both positive and negative ion modes to obtain complementary structural information. mdpi.com Negative ion ESI-MS/MS is particularly informative for determining glycosylation positions in flavonols. nih.gov For example, the fragmentation behavior of flavonol 3,7-di-O-glycosides under negative ESI is distinct from their isomeric mono-O-diglycosides. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another atmospheric pressure ionization technique that can be used for flavonoid analysis. bohrium.commdpi.com APCI is generally more suitable for less polar compounds than ESI. In some cases, APCI can provide valuable information, such as yielding an aglycone fragment ion directly in the first-order mass spectrum of flavonoid O-glycosides, which can help in identifying the sugar sequence without needing MS/MS. researchgate.net

The choice between ESI and APCI depends on the specific characteristics of the analyte and the research question. However, for polar glycosides like this compound, ESI is generally the preferred method. mdpi.com

Enzymatic and Biochemical Assays

In vitro enzyme activity assays are essential for characterizing the function of UDP-dependent glycosyltransferases (UGTs), the enzymes responsible for the glycosylation of flavonols. These assays are used to determine the substrate specificity, kinetic parameters, and optimal reaction conditions of a given UGT. frontiersin.org

The typical assay mixture contains a purified recombinant UGT enzyme, the flavonol aglycone acceptor substrate (e.g., quercetin, kaempferol), and a sugar donor, which is a uridine (B1682114) diphosphate (B83284) (UDP)-activated sugar such as UDP-galactose. frontiersin.orgoup.com The reaction is carried out in a suitable buffer at a specific pH and temperature. frontiersin.org After a set incubation time, the reaction is stopped, and the products are analyzed, typically by HPLC or LC-MS. mpg.deplos.org The formation of the flavonol galactoside product confirms the enzymatic activity. By varying the concentrations of the substrate and sugar donor, kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. frontiersin.org These assays have been instrumental in identifying and characterizing numerous UGTs involved in flavonoid biosynthesis in various plant species. nih.govplos.orgfrontiersin.org For example, such assays have demonstrated the ability of certain UGTs to glycosylate a broad range of flavonoid substrates, including flavonols like kaempferol and quercetin. mpg.deplos.org

Kinetic Parameter Determination (e.g., Km values)

The determination of kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and catalytic rate (kcat), is fundamental to understanding the enzymatic synthesis of Flavonol 3-O-D-galactosides. These parameters quantify the efficiency and substrate affinity of enzymes responsible for their biosynthesis, primarily glycosyltransferases.

A notable example involves the characterization of enzymes from grapevines (Vitis vinifera). One such enzyme, Vv GT6, has been identified as a bifunctional UDP-glucose/UDP-galactose:flavonol-3-O-glucosyltransferase/galactosyltransferase. oup.comoup.com This enzyme can catalyze the transfer of a galactose moiety to a flavonol acceptor like quercetin, forming quercetin 3-O-galactoside (a specific type of this compound). The enzymatic reaction follows Michaelis-Menten kinetics. oup.com

Detailed kinetic analyses were performed to determine the steady-state parameters for the galactosyl transfer activity of Vv GT6 with various flavonol substrates. The studies revealed that quercetin is the most efficient substrate for the galactosyltransferase (GalT) activity of this enzyme, based on its kcat/Kₘ value. oup.com

Table 1: Kinetic Parameters for Galactosyl Transfer Activity of Vitis vinifera Enzyme (Vv GT6) with Flavonol Substrates

This interactive table presents the kinetic parameters for the Vv GT6 enzyme when catalyzing the formation of flavonol 3-O-D-galactosides.

| Substrate | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (s⁻¹·mM⁻¹) |

| Quercetin | 0.540 | 1.78 | 0.304 |

| Kaempferol | 1.04 | 1.96 | 0.531 |

| Isorhamnetin | 0.148 | 5.85 | 0.025 |

| Data sourced from biochemical analyses of the Vv GT6 enzyme, which demonstrates galactosyl transfer activity to flavonols. oup.com |

Computational and In Silico Approaches

Computational methods are increasingly vital in the study of flavonol glycosides. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide predictive insights into the compound's interactions and biological potential, guiding further experimental research.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves modeling its interaction with the binding site of a target protein. These simulations predict binding affinity (often expressed as a binding energy score) and illuminate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

One study identified quercetin-3-β-galactoside as a potent binder to the catalytic pocket of SARS-CoV 3CLpro through virtual screening. nih.gov The predicted binding free energy was -9.24 kcal/mol. nih.gov Subsequent in vitro assays confirmed the inhibitory activity and determined the dissociation constant (Kᴅ) to be 38.41 ± 2.06 μM. nih.gov Molecular modeling suggested that the Gln189 residue in the enzyme's active site is crucial for binding. nih.govresearchgate.net

In another example, molecular docking was used to predict the binding of major flavonol mono-glycosides from Eruca sativa, including quercetin 3-glucoside and kaempferol 3-glucoside, to the Peroxisome Proliferator-Activated Receptor-α (PPAR-α). nih.gov These simulations help to explain the observed biological effects, such as anti-inflammatory activity. nih.gov Similarly, docking studies of eupalitin (B1239494) 3-O-β-D-galactopyranoside with angiotensin-converting enzyme (ACE) have been performed to investigate its potential antihypertensive effects. nih.gov

Table 2: Examples of Molecular Docking Studies on Flavonol 3-O-D-Galactosides

This interactive table summarizes findings from molecular docking simulations involving specific flavonol 3-O-D-galactosides and their protein targets.

| Flavonol Glycoside | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quercetin-3-β-galactoside | SARS-CoV 3CLpro | -9.24 | Gln189 |

| Querciturone | Pseudomonas aeruginosa RmlA | -9.60 | ASP110, GLU161, TYR145 |

| Isoquercetin | Pseudomonas aeruginosa RmlA | -9.20 | ASP110, GLU161, TYR145 |

| Eupalitin 3-O-β-D-galactopyranoside | Angiotensin-Converting Enzyme (ACE) | Not specified | Not specified |

| Data compiled from various in silico studies predicting the interaction between flavonol glycosides and protein targets. nih.govnih.govekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For flavonoids, QSAR models are developed to predict activities like enzyme inhibition or antioxidant capacity based on physicochemical or structural descriptors. nih.govnih.govnih.gov

The process involves generating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., geometrical descriptors) and quantify various aspects of the molecule's structure. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govmdpi.com

While specific QSAR models exclusively for this compound are not widely reported, many studies on flavonoids have highlighted the importance of features relevant to this compound. Key findings from QSAR studies on flavonoids include:

The number and position of hydroxyl groups are critical for antioxidant activity. nih.gov

Structural features like the C2-C3 double bond in the C-ring enhance radical scavenging ability. mdpi.com

For inhibiting the P-glycoprotein, descriptors related to the molecule's surface area, solvation energy, and dipole moment were found to be significant. nih.gov

In models predicting α-glucosidase inhibition, both 2D and 3D descriptors are used to build robust models with high predictive power (R² values often exceeding 0.9). mdpi.com

These models can then be used to predict the activity of new or untested compounds, thereby reducing the cost and effort of experimental screening. mdpi.com

Biotechnological Approaches for Flavonol 3 O D Galactoside Research and Production

Microbial Metabolic Engineering for De Novo Synthesis

The de novo synthesis of flavonol 3-O-D-galactosides in microbial hosts presents a promising strategy for their large-scale production. This involves the engineering of microorganisms to harbor the necessary biosynthetic pathways for flavonoid production.

Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as cell factories for flavonoid production due to their well-characterized genetics, rapid growth, and ease of manipulation. biotechrep.ir E. coli, in particular, has been successfully engineered to produce a variety of flavonoid glycosides. d-nb.infomdpi.com For instance, engineered E. coli has been utilized for the production of quercetin (B1663063) 3-O-galactoside (hyperoside). d-nb.info Similarly, various yeast species, including Saccharomyces cerevisiae, Pichia pastoris, and Yarrowia lipolytica, have been employed as microbial hosts for flavonoid synthesis. biotechrep.ir The choice of microbial host is critical and depends on factors like the complexity of the biosynthetic pathway and the toxicity of intermediate compounds. biotechrep.ir

The core of microbial production lies in the reconstruction and optimization of the flavonoid biosynthetic pathway within the host organism. biotechrep.ir This involves introducing and expressing the necessary genes from plants that encode the enzymes for flavonoid synthesis. The general flavonoid pathway starts with the synthesis of a flavanone (B1672756) backbone, such as naringenin (B18129), from amino acid precursors like phenylalanine and tyrosine. frontiersin.orgkobe-u.ac.jp Subsequent enzymatic modifications, including hydroxylation and glycosylation, lead to the formation of diverse flavonoids. frontiersin.org

For the synthesis of flavonol 3-O-D-galactosides, key enzymes that need to be introduced include:

Flavanone 3-hydroxylase (F3H): Converts flavanones to dihydroflavonols. nih.govfrontiersin.org

Flavonol synthase (FLS): Oxidizes dihydroflavonols to form flavonols (e.g., kaempferol (B1673270), quercetin). frontiersin.orgnih.gov

Flavonol 3-O-galactosyltransferase (F3GT): Transfers a galactose moiety to the 3-hydroxyl group of the flavonol. nih.govresearchgate.net

A critical step in producing flavonol 3-O-D-galactosides is ensuring a sufficient supply of the sugar donor, uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal). nih.gov To achieve this, researchers have engineered E. coli to reconstruct the UDP-Gal biosynthetic pathway by introducing genes such as sucrose (B13894) synthase and UDP-glucose 4-epimerase. nih.gov One study successfully reconstructed a myricetin (B1677590) 3-O-galactoside biosynthetic pathway in E. coli by introducing three genes: OcSUS1, OcUGE1, and DkFGT, achieving a yield of 29.7 mg/L. nih.gov

| Enzyme | Function | Source Organism Example |

|---|---|---|

| Flavanone 3-hydroxylase (F3H) | Hydroxylates flavanones to dihydroflavonols | Malus domestica (Apple) |

| Flavonol synthase (FLS) | Converts dihydroflavonols to flavonols | Arabidopsis thaliana |

| Flavonol 3-O-galactosyltransferase (F3GT) | Galactosylates the 3-OH group of flavonols | Petunia hybrida |

Optimizing the expression levels of pathway genes, a process known as gene dosage tuning, is crucial for maximizing product yield. biotechrep.ir Synthetic biology techniques allow for the fine-tuning of gene expression to balance the metabolic pathway and avoid the accumulation of toxic intermediates. biotechrep.ir Metabolic flux analysis helps to identify bottlenecks in the pathway, where the flow of metabolites is restricted. biotechrep.ir By understanding and manipulating the metabolic flux, researchers can redirect cellular resources towards the synthesis of the desired flavonol galactoside. For instance, down-regulating competing pathways, such as fatty acid biosynthesis, can increase the availability of precursors like malonyl-CoA for flavonoid production. frontiersin.orgfrontiersin.org

Whole-cell biocatalysis is an effective strategy that utilizes entire microbial cells containing the necessary enzymes to perform specific biotransformations. uni-hamburg.deresearchgate.net This approach offers advantages over using purified enzymes, such as the in-situ regeneration of cofactors and protection of enzymes from the reaction environment. researchgate.netmdpi.com Engineered E. coli strains have been developed as whole-cell biocatalysts for the glycosylation of flavonoids. uni-hamburg.de These systems can convert exogenously supplied flavonol aglycones into their corresponding glycosides. d-nb.infonih.gov For example, a whole-cell biocatalyst system has been established for the production of myricetin 3-O-galactoside from myricetin. nih.gov The efficiency of these biocatalysts can be improved by optimizing fermentation conditions and enhancing the permeability of the cell membrane to facilitate substrate uptake and product export. uni-hamburg.demdpi.com

| Microorganism | Product | Key Engineering Strategy | Reported Titer |

|---|---|---|---|

| Escherichia coli | Myricetin 3-O-galactoside | Reconstruction of UDP-Gal pathway and expression of F3GT | 29.7 mg/L nih.gov |

| Escherichia coli | Quercetin 3-O-galactoside (Hyperoside) | Overexpression of F3GT and UDP-galactose forming enzymes | 0.94 g/L d-nb.info |

| Saccharomyces cerevisiae | Kaempferol | Expression of F3H and FLS | 86 mg/L frontiersin.org |

Plant Metabolic Engineering Strategies

In addition to microbial systems, the metabolic engineering of plants themselves offers a direct way to enhance the production of specific flavonoids like flavonol 3-O-D-galactosides.

Genetic manipulation in plants aims to increase the accumulation of desired flavonoids by overexpressing key biosynthetic genes or down-regulating competing pathways. nih.govmdpi.com Transcription factors that regulate the entire flavonoid pathway are often targeted for genetic engineering. frontiersin.orgnih.gov For example, the overexpression of MYB transcription factors has been shown to increase the production of anthocyanins and other flavonoids in various plants. mdpi.com

RNA interference (RNAi) is another powerful tool used to silence genes that divert metabolic flux away from the desired product. actahort.org For instance, suppressing the gene for anthocyanidin synthase (ANS) in apple has been shown to increase the accumulation of flavonols and flavan-3-ols. actahort.org Similarly, down-regulating the gene encoding flavonol 3-O-galactosyltransferase (FGT) could potentially lead to the accumulation of other flavonol derivatives. actahort.org By carefully selecting and manipulating target genes, it is possible to create plants with significantly enhanced levels of specific flavonol 3-O-D-galactosides. frontiersin.org

Genetic Manipulation for Enhanced Accumulation

Gene Overexpression and Silencing

Genetic modification through the overexpression of key genes or the silencing of competing ones is a cornerstone of metabolic engineering for flavonoid production. biotechrep.ir These techniques aim to channel metabolic flux towards the synthesis of desired compounds.

Gene Overexpression involves increasing the expression of specific genes to boost the activity of enzymes in the biosynthetic pathway. biotechrep.ir For instance, the overexpression of transcription factors that regulate flavonoid production has been shown to be effective. biotechrep.ir In banana, the overexpression of certain MYB transcription factors (MaMYBFA1 and MaMYBFA3) led to a significant increase in the expression of most structural flavonoid biosynthesis genes. biorxiv.org Similarly, transient co-expression of various genes from the myricetin biosynthetic pathway in Nicotiana benthamiana has been tested to engineer the production of specific flavonol intermediates. oup.com This approach can also be applied to the final glycosylation steps; for example, engineering E. coli to overexpress specific glycosyltransferases is a strategy for producing novel quercetin glycosides. jmb.or.kr

Gene Silencing , often achieved through RNA interference (RNAi) or post-transcriptional gene silencing (PTGS), reduces the expression of specific genes. plos.orgwiley.com This is particularly useful for blocking competing metabolic pathways. For example, silencing the gene for Flavonol Synthase (FLS), a key enzyme in flavonol formation, in tobacco resulted in a 25–93% reduction in quercetin content but an increase in flavan-3-ols, demonstrating a redirection of the metabolic flow. plos.org Similarly, suppressing the Dihydroflavonol 4-reductase (DFR) gene in chrysanthemum using RNAi modified the metabolic flux, leading to enhanced total flavonoid content. mdpi.com These studies show that by down-regulating enzymes at key branch points, precursors can be rerouted towards the synthesis of other desired flavonoids.

Table 1: Examples of Gene Overexpression and Silencing in Flavonoid Pathway Engineering

| Gene Target | Method | Organism | Primary Outcome | Reference |

| Flavonol Synthase (FLS) | Post-Transcriptional Gene Silencing (PTGS) | Nicotiana tabacum (Tobacco) | Reduction in quercetin; increase in flavan-3-ols. | plos.org |

| Dihydroflavonol 4-reductase (DFR) | RNA interference (RNAi) | Chrysanthemum morifolium | Enhanced total flavonoid content in ray florets. | mdpi.com |

| MaMYBFA1 / MaMYBFA3 | Overexpression | Musa acuminata (Banana) | Increased expression of flavonoid biosynthesis genes. | biorxiv.org |

| Chalcone (B49325) Synthase (CHS) | Virus-Induced Gene Silencing (VIGS) | Soybean | Changed seed coat color from brown to yellow; decreased isoflavone (B191592) content. | wiley.com |

CRISPR/Cas-Mediated Gene Editing for Pathway Modification

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for precise and efficient genome editing in plants. mdpi.comfrontiersin.org This technology allows for targeted gene knockouts, insertions, or replacements, offering a sophisticated method for modifying flavonoid biosynthetic pathways. frontiersin.org Unlike gene silencing, which reduces gene expression, CRISPR/Cas9 can create permanent mutations that completely eliminate gene function. frontiersin.org

A key strategy is to knock out genes in competing pathways to channel precursors towards the desired product. In a study on soybean, CRISPR/Cas9 was used to create multiplex mutations, simultaneously targeting three genes (GmF3H1, GmF3H2, and GmFNSII-1) that compete with isoflavone synthesis. nih.gov This multiplex editing resulted in a significant increase in the isoflavone content in the seeds of the mutant plants. nih.gov

Another effective approach is to eliminate transcriptional repressors. In Tartary buckwheat, the FtMYB45 gene acts as a negative regulator of flavonoid biosynthesis. frontiersin.org Using the CRISPR/Cas9 system to knock out FtMYB45 led to an increased content of flavonoids, including rutin. frontiersin.org This demonstrates that removing the "brakes" on a metabolic pathway can be a powerful strategy for increasing the accumulation of target compounds. CRISPR technology's precision allows for the functional analysis of genes and the targeted improvement of crops for higher yields of specific medicinal or nutritional compounds. frontiersin.orgfrontiersin.org

Transcriptional Regulator Engineering

Flavonoid biosynthesis is intricately controlled by a network of transcription factors (TFs), which regulate the expression of the pathway's structural genes. frontiersin.org Engineering these regulators offers a powerful method to fine-tune the entire pathway, often with greater effect than modifying a single enzyme. nih.gov The most prominent TF families involved in flavonol regulation include R2R3-MYB, bHLH, and WRKY. frontiersin.orgnih.govoup.com